2-Chlorooctane, (+)-
CAS No.: 16844-08-9
Cat. No.: VC21049620
Molecular Formula: C8H17Cl
Molecular Weight: 148.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16844-08-9 |
|---|---|
| Molecular Formula | C8H17Cl |
| Molecular Weight | 148.67 g/mol |
| IUPAC Name | (2S)-2-chlorooctane |
| Standard InChI | InChI=1S/C8H17Cl/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m0/s1 |
| Standard InChI Key | HKDCIIMOALDWHF-QMMMGPOBSA-N |
| Isomeric SMILES | CCCCCC[C@H](C)Cl |
| SMILES | CCCCCCC(C)Cl |
| Canonical SMILES | CCCCCCC(C)Cl |
Introduction
Molecular Structure and Stereochemistry
Structural Representation and Molecular Formula
2-Chlorooctane, (+)- has the molecular formula C₈H₁₇Cl with a molecular weight of 148.674 g/mol . The structure consists of an eight-carbon chain with a chlorine atom and a methyl group attached to the second carbon atom. The specific spatial arrangement of these atoms gives rise to its unique stereochemical properties.
The compound can be represented by the following SMILES notation:
CCCCCCC@HCl
Its InChI notation is:
InChI=1S/C8H17Cl/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m0/s1
The InChIKey identifier for the compound is:
HKDCIIMOALDWHF-QMMMGPOBSA-N
Stereochemical Configuration
The stereochemistry of 2-Chlorooctane, (+)- is classified as ABSOLUTE, with 1 defined stereocenter out of a possible 1 . The molecule's chirality arises from the carbon atom at position 2, which is bonded to four different groups: a chlorine atom, a methyl group, a hexyl group, and a hydrogen atom.
According to the Cahn-Ingold-Prelog (CIP) rules, the (+) enantiomer corresponds to the (S) configuration, where the priority of groups around the stereocenter follows a clockwise arrangement when viewed with the lowest priority group (hydrogen) pointing away from the observer.
Physical Properties
The physical properties of 2-Chlorooctane, (+)- are often similar to those of the racemic mixture, with some distinct differences related to its optical activity. While specific data for the pure (+) enantiomer is limited in the search results, the following table presents known physical properties, with some derived from the racemic form:
For comparison, the racemic form of 2-chlorooctane has the following properties:
| Property | Value | Reference |
|---|---|---|
| Density | 0.871 g/mL | |
| Boiling Point | 171.9-173°C | |
| Melting Point | Estimated at -41.9°C | |
| Refractive Index | 1.4273 | |
| Dipole Moment | 2.08 D | |
| Molar Volume | 170.7 mL/mol |
It's important to note that while these values from the racemic mixture provide a good approximation, pure enantiomers may exhibit slight differences in some physical properties, particularly those related to intermolecular interactions.
Chemical Properties and Reactivity
General Reactivity
As a secondary alkyl halide, 2-Chlorooctane, (+)- is expected to undergo typical nucleophilic substitution reactions. The secondary carbon bearing the chlorine atom can react via both SN1 and SN2 mechanisms, depending on reaction conditions, solvent choice, and nucleophile strength.
Thermochemical Properties
Thermochemical data, primarily available for the racemic mixture, provides insights into the compound's energetic properties. The enthalpy of vaporization (ΔvapH) for 2-chlorooctane has been reported as 47.8 kJ/mol at 345 K . Additional thermochemical data from reaction studies includes:
| Quantity | Value | Units | Method | Condition | Reference |
|---|---|---|---|---|---|
| ΔrH° | -0.13 | kJ/mol | Ciso | Liquid phase | |
| ΔrH° | 0.27 | kJ/mol | Ciso | Liquid phase |
These values represent reaction enthalpies for specific transformations involving 2-chlorooctane as measured by calorimetric isoperibolic methods.
Comparison with Related Compounds
Comparison with (-)-2-Chlorooctane
The (-)-2-Chlorooctane enantiomer (also known as (R)-(-)-2-Chlorooctane) has the opposite configuration at the stereocenter and rotates plane-polarized light in the counterclockwise direction . The InChIKey for this enantiomer is HKDCIIMOALDWHF-MRVPVSSYSA-N, reflecting its different stereochemistry .
The key differences between the (+) and (-) enantiomers include:
-
Opposite optical rotation
-
Mirror image spatial arrangements
-
Potentially different interactions with other chiral molecules
Applications and Significance
Research Applications
2-Chlorooctane, (+)- serves several important functions in organic chemistry research:
-
As a chiral building block for asymmetric synthesis
-
As a model compound for studying stereochemical principles
-
As a standard for chiral separation techniques
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume